BI-Lawsone

Dye-Sensitized Solar Cells Optoelectronics Photovoltaics

Procure high-purity BI-Lawsone (CAS 33440-64-1), the essential dimeric naphthoquinone for advanced materials and life science research. With a 183% higher power conversion efficiency than monomeric lawsone in dye-sensitized solar cells, this compound is critical for next-generation photovoltaic R&D. Its unique 'hinge-like' conformational flexibility enables the construction of intricate metal-organic frameworks, while its selective activity against Gram-positive bacteria supports targeted drug discovery programs. Ensure your research achieves functional superiority—order BI-Lawsone with verified purity for reliable, reproducible results.

Molecular Formula C20H10O6
Molecular Weight 346.3 g/mol
CAS No. 33440-64-1
Cat. No. B1217821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-Lawsone
CAS33440-64-1
Synonyms2,2'-bi(3-hydroxy-1,4-naphthoquinone)
H2bhnq cpd
Molecular FormulaC20H10O6
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O)O
InChIInChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,21-22H
InChIKeySXSJQXOTICWTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BI-Lawsone (CAS 33440-64-1) as a Naphthoquinone Dimer: Key Attributes and Procurement Considerations


BI-Lawsone (CAS 33440-64-1), also known as 3,3′-bilawsone or lawsone dimer, is a C20H10O6 binaphthoquinone comprising two 3-hydroxy-1,4-naphthoquinone units linked by a carbon-carbon single bond [1]. As a dimeric derivative of lawsone (2-hydroxy-1,4-naphthoquinone), BI-Lawsone exhibits a molecular weight of approximately 346.3 g/mol and a melting point of 249–251 °C (decomposition) . Its extended π-conjugated system and conformational flexibility distinguish it from monomeric naphthoquinones, offering unique optoelectronic and coordination chemistry properties that are critical for applications ranging from dye-sensitized solar cells to metal complex synthesis [2].

Why Lawsone or Other Naphthoquinones Cannot Simply Substitute for BI-Lawsone (CAS 33440-64-1)


Generic substitution within the naphthoquinone class is precluded by profound structural and functional differences between BI-Lawsone and its monomeric counterparts. As a dimer, BI-Lawsone possesses an extended π-conjugated system and a unique hinge-like conformational flexibility that are absent in lawsone [1]. This translates directly to altered optoelectronic behavior (e.g., a significant bathochromic shift in UV-Vis absorption) and distinct coordination chemistry, which cannot be replicated by monomeric analogs such as lawsone, juglone, or plumbagin [2]. Consequently, using monomeric naphthoquinones in applications requiring the dimeric scaffold—such as in certain dye-sensitized solar cell designs or metal-organic frameworks—will result in inferior performance or complete functional failure. The following quantitative evidence demonstrates these irreconcilable differences.

Quantitative Performance Differentiation of BI-Lawsone (CAS 33440-64-1) vs. Closest Analogs


Enhanced Power Conversion Efficiency in Dye-Sensitized Solar Cells (DSSCs): BI-Lawsone vs. Lawsone

In a direct head-to-head comparison under identical experimental conditions, DSSCs sensitized with BI-Lawsone achieved a power conversion efficiency (PCE) of 1.7%, which is a 183% increase over the 0.6% PCE achieved with lawsone-sensitized cells [1]. The enhanced performance is attributed to the broader and red-shifted absorption spectrum of BI-Lawsone, which enables more effective harvesting of visible light [2].

Dye-Sensitized Solar Cells Optoelectronics Photovoltaics

Significant Bathochromic Shift in UV-Vis Absorption: BI-Lawsone vs. Lawsone

Computational and experimental studies demonstrate that BI-Lawsone exhibits a substantially red-shifted absorption maximum compared to its monomeric counterpart. While lawsone absorbs maximally at 340 nm, BI-Lawsone displays a broad and intense absorption band in the visible region, with a computed range of 350-448 nm and an experimentally observed peak at 452 nm in DMSO [1]. This shift expands its utility as a visible-light sensitizer, a property lawsone lacks.

Spectroscopy Optoelectronics Analytical Chemistry

Differentiated Antimicrobial Spectrum: Methylene-3,3'-bilawsone vs. Lawsone and Lawsone Methyl Ether

A comparative study evaluated the minimal inhibitory concentrations (MICs) of three naphthoquinones from Impatiens balsamina. While methylene-3,3′-bilawsone (3) showed only selective antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis (MIC 46.9 µg/mL), this profile is distinct from that of lawsone (1), which exhibited moderate but broader activity against dermatophyte fungi (MIC range 62.5–250 µg/mL), and lawsone methyl ether (2), which was the most potent across multiple pathogens [1]. This demonstrates that the dimeric core of the bilawsone structure yields a unique and narrow antimicrobial profile, not simply a scaled version of monomeric activity.

Antimicrobial Microbiology Natural Products

Unique Conformational Flexibility as a Hinge-Like Ligand: Bis-Lawsone vs. Lawsone in Coordination Chemistry

Bis-lawsone (H₂bhnq) functions as a 'hinge-like' ligand due to the rotational freedom around the C–C bond linking its two naphthoquinone rings, a feature completely absent in monomeric lawsone [1]. This conformational flexibility allows the ligand to adapt its coordination geometry to different metal ions and ancillary ligands, forming both chelating and bridging modes. In a study of ruthenium complexes, the interplanar dihedral angle between the two naphthoquinone rings varied significantly (59.12° to 73.01°) depending on the coordination environment [2]. Lawsone, lacking this dimeric scaffold, cannot exhibit this behavior and forms only simple bidentate chelates.

Coordination Chemistry Metal Complexes Inorganic Chemistry

High-Impact Research and Industrial Application Scenarios for BI-Lawsone (CAS 33440-64-1)


Fabrication of High-Efficiency Dye-Sensitized Solar Cells (DSSCs) as a Natural Sensitizer

Researchers and engineers seeking to improve the power conversion efficiency (PCE) of DSSCs using natural dyes should prioritize BI-Lawsone over lawsone. Direct comparative data show BI-Lawsone delivers a PCE of 1.7%, a 183% improvement over the 0.6% PCE of lawsone-sensitized cells, attributable to its broader visible-light absorption profile (350-448 nm computed range, 452 nm experimental peak) [1]. This makes BI-Lawsone a compelling candidate for low-cost, environmentally friendly photovoltaic devices.

Development of Tunable Metal-Organic Frameworks (MOFs) and Coordination Polymers

For coordination chemists and materials scientists, BI-Lawsone serves as a unique 'hinge-like' ligand for constructing complex architectures. Unlike rigid, monomeric lawsone, bis-lawsone's conformational flexibility allows for the creation of dinuclear complexes, one-dimensional chains, and polymeric networks with variable geometries (e.g., dihedral angles ranging from 59.12° to 73.01°) [2]. This property is critical for designing MOFs with specific pore sizes, gas sorption properties, and catalytic activities.

Design of Narrow-Spectrum Antimicrobial Agents for Targeted Therapy

In antimicrobial drug discovery, the unique spectrum of methylene-3,3′-bilawsone is relevant for programs focused on narrow-spectrum agents. Unlike lawsone (broader dermatophyte activity) or lawsone methyl ether (potent, broad activity), methylene-3,3′-bilawsone exhibits selective activity against Gram-positive bacteria such as S. epidermidis and B. subtilis (MIC 46.9 µg/mL) while sparing other flora [3]. This selectivity profile, inherent to the dimeric core, is valuable for developing targeted therapies with a minimized risk of microbiome disruption.

Synthesis of Optoelectronic Materials Requiring Visible-Light Absorption

Organic chemists and materials scientists developing novel chromophores or photosensitizers can leverage the significant bathochromic shift of BI-Lawsone. With an experimental absorption peak at 452 nm in DMSO, compared to lawsone's 340 nm maximum, BI-Lawsone extends the light-harvesting capability into the visible spectrum [4]. This property is essential for applications such as photodynamic therapy, organic light-emitting diodes (OLEDs), and photocatalytic water splitting.

Technical Documentation Hub

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